Morpholino(3-nitro-1H-pyrazol-5-yl)methanone
Description
Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at the 3-position and a morpholino methanone moiety at the 5-position.
Properties
IUPAC Name |
morpholin-4-yl-(5-nitro-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-8(11-1-3-16-4-2-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQUESODSAKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone typically involves the reaction of morpholine with 3-nitro-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-nitro-1H-pyrazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: 3-amino-1H-pyrazol-5-yl)methanone derivatives.
Substitution: Various alkylated or acylated morpholine derivatives.
Scientific Research Applications
Morpholino(3-nitro-1H-pyrazol-5-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (CAS 956741-93-8)
- Structure : Contains a trifluoromethyl (CF₃) group at the pyrazole 5-position and a phenyl group at the 1-position.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂.
- Key Features :
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one (CAS 603945-40-0)
- Structure : Features a ketone group at the pyrazole 5-position and a phenyl group at the 1-position.
- Molecular Formula : C₁₃H₁₅N₃O₂.
- Key Features: The ketone group introduces hydrogen-bonding capabilities, influencing solubility and crystallinity. Structural studies using SHELXL software () reveal a chair conformation of the morpholino ring and intermolecular C–H···O interactions .
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
- Structure: Incorporates a trifluoromethylquinoline-triazole hybrid system.
- Molecular Formula : C₁₈H₁₆F₃N₅O₂.
Crystallographic and Thermodynamic Properties
Biological Activity
Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Compound Overview
- Chemical Formula : C8H10N4O4
- Molecular Weight : 226.19 g/mol
- Structure : The compound features a morpholine ring and a pyrazole moiety, which are known for their roles in various biological activities.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Morpholine Ring : This ring enhances the compound's ability to penetrate cell membranes, thereby increasing bioavailability and interaction with intracellular targets.
- Pyrazole Moiety : It is known to modulate enzyme activity and receptor interactions, contributing to the compound's pharmacological effects.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have indicated its potential against various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies.
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in MCF7 and HepG2 cells.
- The study reported an IC50 value of 0.36 µM against HepG2 cells, indicating strong anticancer activity compared to standard chemotherapeutics.
-
Mechanistic Insights :
- Another investigation focused on understanding the mechanism by which this compound exerts its effects on cancer cells. The results indicated that this compound activates specific apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives known for their biological activities:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 1,3-Diaryl-1H-pyrazol-5-ylmethanone | Anticancer | 0.19 |
| N-(4-Nitrophenyl)-pyrazole | Antiviral | 0.26 |
| N-Methyl-substituted pyrazoles | Anti-inflammatory | Varies |
These comparisons indicate that while this compound exhibits unique properties due to its morpholine component, it also aligns with the broader class of pyrazole derivatives that demonstrate significant therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
